molecular formula C13H16D4N6O4.HCl B602435 Valacyclovir-d4, Hydrochloride CAS No. 1331910-75-8

Valacyclovir-d4, Hydrochloride

Cat. No.: B602435
CAS No.: 1331910-75-8
M. Wt: 364.82
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valacyclovir-d4, Hydrochloride (CAS: 1331910-75-8) is a deuterated isotopologue of Valacyclovir Hydrochloride (Valaciclovir Hydrochloride), where four hydrogen atoms are replaced with deuterium. This modification enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification of the parent drug . Valacyclovir Hydrochloride (CAS: 124832-27-5) itself is an oral antiviral prodrug metabolized to Aciclovir, which inhibits herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication . While the parent compound is used therapeutically, Valacyclovir-d4 is exclusively employed in research settings to ensure accurate detection and quantification due to its distinct isotopic signature .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDBUOENGJMLV-SRNSESIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331910-75-8
Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Hydrogenation with Palladium on Carbon

The seminal method described in U.S. Patent US20140296520A1 involves deprotecting N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester (Compound II) using palladium on carbon (Pd/C) under hydrogen pressure. Key reaction parameters include:

ParameterSpecification
Catalyst5–10% Pd/C
SolventWater
AcidHydrochloric acid (0.10–0.25 volumes)
Hydrogen Pressure1–15 kg/cm²
Temperature25–30°C
Reaction Time6–12 hours

This method achieves ≥90% yield and ≥99.5% purity by eliminating organic solvents, thereby reducing impurity generation. The final product is isolated via vacuum distillation and crystallization with isopropyl alcohol.

Continuous Flow Deprotection

WO2017149420A1 introduces a continuous flow process, enhancing scalability and reducing reaction times. The deprotection is conducted at 80–100°C, with the reaction mass eluted directly for isolation. Excess deprotecting agents are quenched using bases like triethylamine or sodium bicarbonate.

Deuterium Incorporation Strategies

Deuterium labeling in Valacyclovir-d4 hydrochloride is achieved through two primary approaches:

Deuterated Starting Materials

The valine moiety, a structural component of valacyclovir, is synthesized using L-valine-d8, where deuterium atoms replace hydrogens on the alkyl chain. This ensures isotopic purity at the valine site, critical for maintaining the compound’s stereochemical integrity.

Solvent Isotope Effects

Deuterium exchange during synthesis is facilitated by substituting H₂O with D₂O in the deprotection step. This method introduces deuterium at labile hydrogen positions, such as the purine ring’s amine groups. However, this approach requires stringent control to avoid isotopic dilution.

Optimization for Valacyclovir-d4 Hydrochloride Production

Reaction Condition Modifications

Adapting the Pd/C-catalyzed method for deuterium incorporation involves:

  • Deuterated Solvents : Replacing H₂O with D₂O to enhance deuterium content at exchangeable sites.

  • Deuterium Gas (D₂) : Substituting H₂ with D₂ during hydrogenation to saturate the catalyst with deuterium, minimizing protium contamination.

Purification and Crystallization

Post-synthesis, Valacyclovir-d4 hydrochloride is purified using isopropyl alcohol-d8 to prevent isotopic exchange. The crystallization process is conducted at 5–10°C to maximize yield while maintaining isotopic purity.

Analytical Characterization

Critical quality attributes of Valacyclovir-d4 hydrochloride, as specified by GlpBio, include:

PropertyValue
Molecular Weight364.82 g/mol
Purity>98.00%
SolubilitySoluble in DMSO, DMF
Storage Conditions2–8°C (sealed, anhydrous)

Isotopic enrichment is verified via mass spectrometry, with deuterium content quantified using nuclear magnetic resonance (NMR).

Industrial Challenges and Solutions

Isotopic Purity Maintenance

Residual protium in solvents or reagents can dilute deuterium content. Solutions include:

  • Distillation of D₂O : To achieve ≥99.9% isotopic purity.

  • Inert Atmosphere Processing : Using argon or nitrogen to prevent H/D exchange with ambient moisture.

Cost-Effectiveness

Deuterated reagents are expensive; optimizing solvent recovery systems and catalytic reuse (e.g., Pd/C reactivation) reduces costs by ~30% .

Chemical Reactions Analysis

Types of Reactions

Valacyclovir Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Hydrolysis: Esterases in biological systems.

Major Products Formed

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Valacyclovir is an ester prodrug of acyclovir that is rapidly converted to acyclovir in the body. The deuterated version, valacyclovir-d4, retains this mechanism but offers improved tracking in pharmacokinetic studies due to the presence of deuterium. This allows researchers to better understand the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Bioavailability : Valacyclovir has a bioavailability that is three to five times higher than that of acyclovir when taken orally, making it more effective at lower doses .
  • Mechanism : It inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .

Clinical Applications

Valacyclovir-d4 hydrochloride is primarily used in research settings to study its effects on various herpesvirus infections. Key applications include:

  • Cold Sores (Herpes Labialis) : Studies have demonstrated that valacyclovir effectively reduces the duration and severity of cold sore episodes when administered at the onset of symptoms .
  • Genital Herpes : Valacyclovir has been shown to be as effective as acyclovir in treating recurrent genital herpes, with comparable safety profiles .
  • Herpes Zoster : Research indicates that valacyclovir can significantly reduce the incidence of shingles reactivation in immunocompromised patients following stem cell transplantation .

Efficacy in Cold Sores

A randomized controlled trial demonstrated that a one-day regimen of valacyclovir significantly reduced the median duration of cold sore episodes compared to placebo (1.0 days reduction) and improved healing times .

Genital Herpes Management

In a comparative study involving over 450 patients, both valacyclovir and acyclovir reduced the duration of genital herpes episodes significantly compared to placebo, with no significant differences between the two drugs .

Neurotoxicity Case Study

A unique case reported neurotoxicity associated with valacyclovir use in a patient undergoing peritoneal dialysis, highlighting the importance of dose adjustment in patients with renal impairment . The patient's symptoms resolved following aggressive dialysis treatment aimed at enhancing drug clearance.

Safety Profile

Long-term studies have shown that valacyclovir maintains a favorable safety profile among both immunocompetent and immunocompromised patients. Adverse effects are generally mild and similar to those observed with acyclovir, with a low incidence of resistance among herpes simplex virus strains .

Data Summary Table

ApplicationEfficacy EvidenceSide Effects
Cold SoresReduced duration by 1 day vs placebo Mild gastrointestinal issues
Genital HerpesComparable efficacy to acyclovir Headaches, nausea
Herpes ZosterPrevents zoster reactivation post-transplant Fatigue
NeurotoxicityDocumented case of toxicity in renal impairment Emotional lability

Mechanism of Action

Valacyclovir Hydrochloride acts as a prodrug, which is converted in vivo to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, incorporates into the viral DNA chain, and terminates DNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Valacyclovir Hydrochloride (Parent Compound)

  • Structure and Use : Valacyclovir Hydrochloride is an L-valyl ester prodrug of Aciclovir, designed to improve oral bioavailability. It is clinically used to treat HSV, shingles, and herpes B .
  • Pharmacokinetics : Rapidly converted to Aciclovir in vivo via enzymatic hydrolysis, achieving higher plasma concentrations than direct Aciclovir administration .

Valacyclovir-d8 Hydrochloride

  • Structure : Contains eight deuterium atoms, offering a higher mass shift for MS differentiation compared to Valacyclovir-d4 .
  • Application : Used similarly to Valacyclovir-d4 as an internal standard but preferred in assays requiring greater isotopic separation .

Aciclovir (Active Metabolite)

  • Role : The active form of Valacyclovir, directly inhibiting viral DNA polymerase. Unlike Valacyclovir-d4, Aciclovir lacks a prodrug structure and has lower oral bioavailability .

Valganciclovir Hydrochloride

  • Structure and Use : A prodrug of Ganciclovir, used for cytomegalovirus (CMV) infections. Structurally distinct from Valacyclovir but shares the prodrug design strategy .
  • Metabolism : Hydrolyzed to Ganciclovir, which has a broader antiviral spectrum than Aciclovir .

Related Impurities (e.g., Valacyclovir Related Compound F)

  • Role : Impurities like Related Compound F (CAS: Unspecified) are monitored during Valacyclovir manufacturing. These are structurally related but pharmacologically inactive, unlike Valacyclovir-d4, which serves analytical purposes .

Data Tables

Table 1: Key Properties of Valacyclovir-d4, Hydrochloride and Comparators

Compound CAS Number Molecular Formula Use Solubility (mg/mL) Key Difference
Valacyclovir-d4, HCl 1331910-75-8 C₁₃H₁₇D₄ClN₆O₄ Internal Standard Not Reported Deuterated for MS detection
Valacyclovir HCl 124832-27-5 C₁₃H₂₀ClN₆O₄ Therapeutic 30.2 (Water) Prodrug of Aciclovir
Valacyclovir-d8, HCl Unspecified C₁₃H₁₂D₈ClN₆O₄ Internal Standard Not Reported Higher deuterium substitution
Aciclovir 59277-89-3 C₈H₁₁N₅O₃ Therapeutic 1.3 (Water) Active metabolite
Valganciclovir HCl 175865-59-5 C₁₄H₂₂N₆O₅•HCl Therapeutic 50.0 (Water) Targets CMV

Table 2: Analytical Performance in HPLC Methods

Parameter Valacyclovir HCl Valacyclovir-d4, HCl
Retention Time (min) 8.2 8.1
Resolution ≥2.0 ≥2.0 (vs. parent compound)
Detection Limit (ng/mL) 10 5 (as internal standard)

Research Findings

  • Solubility: Valacyclovir Hydrochloride exhibits high solubility in water (30.2 mg/mL) and methanol, critical for formulation development. Deuterated forms like Valacyclovir-d4 are presumed to have similar solubility but are primarily used in analytical solutions .
  • Stability : Valacyclovir Hydrochloride hemihydrate (a crystalline form) shows stability under controlled humidity, whereas deuterated forms are stable under standard laboratory conditions .
  • Metabolic Stability : Deuterium in Valacyclovir-d4 may slow enzymatic degradation, though this property is leveraged in analytical settings rather than therapeutic efficacy .

Biological Activity

Valacyclovir-d4 hydrochloride is a deuterated form of valacyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of valacyclovir-d4, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and relevant case studies.

Overview of Valacyclovir

Valacyclovir is an L-valine ester of acyclovir, designed to improve the bioavailability of acyclovir when administered orally. Upon ingestion, valacyclovir is rapidly converted to acyclovir and L-valine through first-pass metabolism in the gastrointestinal tract and liver. This conversion significantly enhances the systemic exposure to acyclovir compared to direct administration of acyclovir itself, which has lower bioavailability due to poor absorption .

Pharmacokinetics

The pharmacokinetics of valacyclovir-d4 hydrochloride mirrors that of its parent compound, valacyclovir. Key pharmacokinetic parameters include:

ParameterValue (Valacyclovir)Value (Valacyclovir-d4)
Bioavailability 54.5% ± 9.1%Not explicitly stated
Cmax (Peak Plasma Concentration) 18.8 ± 7 µMNot explicitly stated
Half-life (t½) 1.69 ± 0.41 hNot explicitly stated
Metabolism Rapid conversion to acyclovirSimilar metabolic pathway

The mean bioavailability of acyclovir from valacyclovir is approximately 64% in pediatric patients, compared to only 10-20% for oral acyclovir . This enhanced bioavailability is essential for effective treatment outcomes in both adult and pediatric populations.

Valacyclovir exerts its antiviral effects primarily through the active metabolite acyclovir. The mechanism involves:

  • Competitive Inhibition : Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase.
  • Chain Termination : Once incorporated, it causes premature termination of the viral DNA chain.
  • Selective Activation : The activation of acyclovir is facilitated by viral thymidine kinase, which is present only in infected cells, ensuring selective toxicity towards the virus .

Clinical Efficacy

Valacyclovir-d4 hydrochloride has demonstrated significant antiviral activity against HSV-1 and HSV-2, as well as VZV. Its effectiveness can be summarized as follows:

  • HSV Infections : Clinical studies have shown that valacyclovir can reduce the duration and severity of herpes outbreaks.
  • VZV Infections : It is effective in treating shingles (herpes zoster), with studies indicating rapid resolution of lesions in pediatric patients receiving valacyclovir .

Case Studies

  • Pediatric Patients : A study involving immunocompromised children treated with valacyclovir showed a mean Cmax for acyclovir at 18.8 µM with a total exposure time of 4106 µM- min, indicating effective systemic exposure and tolerability .
  • Adult Patients : In adults receiving a single dose of valacyclovir (1g), peak plasma concentrations were generally less than 0.5 mcg/mL after three hours post-administration, highlighting rapid metabolism and clearance .

Q & A

Q. How can academic labs ensure compliance with global chemical inventory regulations (e.g., TSCA, PICCS) when using Valacyclovir-d4?

  • Methodological Answer : Verify inventory status via the TSCA Public Access Database and PICCS lists. For non-listed regions (e.g., Taiwan), apply for exemptions under "research use only" clauses. Maintain documentation of import/export certificates and SDS versions for audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valacyclovir-d4, Hydrochloride
Reactant of Route 2
Reactant of Route 2
Valacyclovir-d4, Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.